N-Phenylpropanamide-d5
Description
Properties
Molecular Formula |
C₉H₆D₅NO |
|---|---|
Molecular Weight |
154.22 |
Synonyms |
Propionanilide-d5; N-Phenylpropionamide-d5; NSC 58952-d5; R 50977-d5; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Incorporation into N Phenylpropanamide and Its Analogues
Strategies for Regioselective Deuteration in Amide Synthesis
Regioselectivity is paramount in the synthesis of specifically labeled compounds like N-Phenylpropanamide-d5. The goal is to exclusively target the C-H bonds of the aromatic ring without affecting the aliphatic propanamide side chain.
Hydrogen-deuterium exchange (H-D exchange) is a technique that replaces a covalently bonded hydrogen atom with a deuterium (B1214612) atom. wikipedia.org This can be accomplished on a pre-existing molecule, which is often referred to as a late-stage functionalization strategy. x-chemrx.com
For aromatic sites, such as the phenyl group in N-Phenylpropanamide, acid-catalyzed exchange is a common and effective method. mdpi.com This typically involves treating the substrate with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). The reaction proceeds through an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D⁺) acts as the electrophile, temporarily disrupting the ring's aromaticity before a proton (H⁺) is eliminated. Repeating this process under forcing conditions with a large excess of the deuterium source can lead to the exchange of all aromatic protons.
Alternatively, transition-metal-catalyzed H-D exchange offers a milder and often more selective approach. Heterogeneous catalysts like platinum on carbon (Pt/C) in the presence of D₂O can effectively deuterate electron-rich aromatic rings. The efficiency of such methods can be influenced by the catalyst choice, temperature, and pressure.
While the target compound is deuterated on the aromatic ring, it is relevant to consider the stability of the aliphatic protons on the propanamide chain under these conditions. The α-protons to the carbonyl group of an amide can be exchanged under certain basic conditions, typically involving strong bases to form an enolate intermediate. However, the acidic or metal-catalyzed conditions used for aromatic deuteration are generally not conducive to exchange at these aliphatic sites, thus ensuring regioselectivity for the phenyl ring.
| Method | Catalyst/Reagent | Deuterium Source | Typical Conditions | Deuterium Incorporation |
| Acid-Catalyzed Exchange | D₂SO₄ | D₂O | Elevated Temperature | High to Perdeuteration |
| Metal-Catalyzed Exchange | Pt/C | D₂O | 80 - 180°C | High to Perdeuteration |
An alternative and highly specific route to this compound is to build the molecule from precursors that are already deuterated in the desired positions. This de novo synthesis avoids the potentially harsh conditions of H-D exchange and guarantees the location of the deuterium atoms.
The standard synthesis of N-Phenylpropanamide involves the acylation of aniline (B41778) with propanoyl chloride. To synthesize the d5 isotopologue, one would use aniline-d5 (B30001) (specifically, 2,3,4,5,6-pentadeuterioaniline) as the starting material. Aniline-d5 is commercially available and can be reacted with standard, non-deuterated propanoyl chloride under typical Schotten-Baumann conditions, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct.
This method offers a direct and unambiguous route to the target compound. The reaction is generally high-yielding and ensures that the deuterium atoms are located exclusively on the phenyl ring, with no isotopic scrambling on the propanamide chain.
The reaction is as follows:
C₆D₅NH₂ (Aniline-d5) + CH₃CH₂COCl (Propanoyl Chloride) → C₆D₅NHCOCH₂CH₃ (this compound) + HCl
Chemical Reaction Engineering for Optimized Deuterium Enrichment and Yield
Optimizing the synthesis of deuterated compounds involves careful control of reaction parameters to maximize both the chemical yield and the level of deuterium incorporation (isotopic enrichment). This is particularly crucial for H-D exchange methods where the reaction is often an equilibrium process.
Key engineering parameters include:
Deuterium Source Stoichiometry : To drive the equilibrium towards the deuterated product, a large molar excess of the deuterium source (e.g., D₂O) is essential.
Catalyst Loading and Activity : In metal-catalyzed reactions, the amount and activity of the catalyst (e.g., % Pt on carbon) directly influence the reaction rate.
Mixing and Mass Transfer : Ensuring efficient mixing is critical, especially in heterogeneous catalysis (e.g., solid Pt/C in liquid D₂O), to maximize contact between the catalyst, substrate, and deuterium source.
Modern approaches like flow chemistry offer enhanced control over these parameters, allowing for precise regulation of temperature, pressure, and reaction time, which can lead to improved yields, higher selectivity, and better safety profiles compared to traditional batch synthesis. x-chemrx.com
| Parameter | Effect on Enrichment & Yield | Optimization Strategy |
| Temperature | Increases exchange rate but may decrease yield via side reactions. | Determine optimal temperature for sufficient exchange without significant degradation. |
| Reaction Time | Longer time allows for more complete exchange. | Monitor reaction progress to identify the point of maximum enrichment before yield loss. |
| Deuterium Source | A large molar excess drives the equilibrium toward the deuterated product. | Use the deuterium source as the solvent where possible to maximize its concentration. |
| Catalyst Loading | Higher loading can increase reaction rate but also cost. | Optimize for the lowest effective catalyst amount to achieve desired conversion in a reasonable time. |
Characterization Techniques for Confirming Deuterium Content and Positional Purity
After synthesis, it is imperative to confirm that the target molecule has been successfully deuterated to the desired extent and at the correct positions. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org
Mass spectrometry (MS) is a primary tool for determining isotopic purity. almacgroup.com High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can distinguish between molecules that differ in mass only by the substitution of hydrogen with deuterium. nih.gov
For this compound, the molecular weight is 154.22 g/mol , compared to 149.19 g/mol for the non-deuterated compound. In the mass spectrum, the molecular ion peak for the fully deuterated d5 species will appear at an m/z value 5 units higher than the non-deuterated (d0) species. The isotopic purity is calculated by comparing the relative intensities of the ion peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5). researchgate.net This allows for a quantitative assessment of the average deuterium incorporation.
While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the exact position of the deuterium atoms. rsc.org
¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (typically found between 7.0-7.6 ppm) should be significantly diminished or absent entirely. The presence of small residual signals can be used to quantify the amount of non-deuterated material remaining. The signals for the aliphatic protons on the propanamide chain (a triplet around 1.2 ppm and a quartet around 2.4 ppm) should remain unchanged, confirming the regioselectivity of the deuteration. The labile N-H proton will also be visible, though its position can vary.
²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show a signal in the aromatic region, confirming that the deuterium has been incorporated onto the phenyl ring. The lack of signals in the aliphatic region further verifies the positional purity. Quantitative ²H NMR can be used to determine the distribution and relative amounts of deuterium at different sites within the molecule. acs.orgiaea.org
| Technique | Information Provided | Expected Result for this compound |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, and overall deuterium enrichment. researchgate.net | Molecular ion peak at m/z ~155 (for [M+H]⁺), 5 mass units higher than the unlabeled compound. |
| ¹H NMR Spectroscopy | Positional information by observing the absence of proton signals. | Disappearance of signals in the aromatic region (7.0-7.6 ppm); retention of signals for ethyl group protons. |
| ²H NMR Spectroscopy | Direct observation and quantification of deuterium at specific positions. sigmaaldrich.com | A strong signal in the aromatic region; no signals in the aliphatic region. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | The C-D bonds cause splitting of the carbon signals (due to spin-1 nature of D) and can confirm deuteration sites. |
Advanced Analytical Applications of N Phenylpropanamide D5 in Quantitative Chemistry
Utilization as a Stable Isotope Internal Standard in Mass Spectrometry-Based Quantification
In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. The ideal IS mimics the analyte's chemical and physical properties, including its behavior during sample preparation and ionization in the mass spectrometer. N-Phenylpropanamide-d5, with its five deuterium (B1214612) atoms on the phenyl ring, is an exemplary stable isotope-labeled internal standard (SIL-IS). It is nearly chemically identical to its unlabeled counterpart but is distinguishable by its higher mass. This mass difference allows the mass spectrometer to measure the analyte and the IS simultaneously, with the ratio of their signals used for quantification. This approach corrects for variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise measurements. nih.govchemrxiv.org
The development of robust LC-MS/MS methods is crucial for the sensitive and selective quantification of analytes in complex matrices like blood, plasma, and urine. researchgate.netmdpi.com this compound is employed as an internal standard in such methods for the analysis of structurally related amides, including novel psychoactive substances (NPS) and pharmaceutical compounds. nih.govnih.gov
Method development involves optimizing several key parameters. mdpi.com Chromatographic separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. mdpi.commdpi.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov For this compound, specific precursor-to-product ion transitions are monitored, which are distinct from those of the target analyte due to the mass difference from the deuterium labels.
Validation of these methods is performed according to international guidelines to ensure reliability. nih.govmdpi.com Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect. nih.govqub.ac.uk The use of this compound helps ensure that the method meets stringent criteria for accuracy and precision. nih.gov
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | e.g., m/z 247 → 98 (for a related amide) |
Note: Specific m/z transitions for this compound would be determined during method development.
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. epa.gov When using this compound as an internal standard in GC-MS, protocol optimization focuses on achieving efficient separation and sensitive detection. nih.govufba.br This includes selecting the appropriate capillary column, typically a low-polarity column like a DB-5MS, to ensure good peak shape and resolution. nih.govfrontiersin.org
The temperature program of the GC oven is a critical parameter that is optimized to separate the analyte and internal standard from other matrix components in the shortest possible time. ufba.br The injector temperature, transfer line temperature, and ion source temperature are also carefully controlled. nih.gov For quantification, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte and this compound are monitored, thereby increasing sensitivity and selectivity. ufba.brnih.gov
Table 2: Typical GC-MS Optimization Parameters
| Parameter | Typical Range/Setting | Purpose |
|---|---|---|
| Gas Chromatography | ||
| Capillary Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Inert, low-bleed column for good separation. nih.gov |
| Carrier Gas | Helium | Constant flow rate (e.g., 1.0 mL/min). nih.gov |
| Injector Temperature | 250 - 310°C | Ensures rapid volatilization of the sample. nih.govufba.br |
| Oven Program | Gradient (e.g., 60°C hold, ramp to 320°C) | Optimizes separation of compounds. nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragment patterns. nih.gov |
| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification; Full Scan for identification. ufba.br |
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, blood) interfere with the ionization of the analyte, causing ion suppression or enhancement. nih.govnih.gov This can severely compromise the accuracy and reliability of quantitative results. nih.gov
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for matrix effects. nih.gov Because the SIL-IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. semanticscholar.org By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by the matrix effect is normalized, leading to more accurate results. nih.gov
Calibration strategies involve creating a series of calibration standards with known concentrations of the analyte and a constant concentration of this compound. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the analyte concentration. The concentration of the analyte in unknown samples is then determined by interpolating their measured peak area ratio onto this curve. nih.gov This strategy ensures that any signal variation affecting the analyte is mirrored by the internal standard, thus maintaining the integrity of the quantitative data. nih.gov
Application in High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and product ions. mdpi.com this compound is a powerful tool in HRMS studies, particularly for understanding the fragmentation of complex molecules. The known mass shift of the five deuterium atoms acts as an "isotopic fingerprint," allowing researchers to track the fate of the phenylamide portion of a molecule during fragmentation. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion and its fragmentation into product ions. The mass differences between the precursor and product ions correspond to neutral losses. By comparing the MS/MS spectra of a compound and its deuterated analog containing the this compound moiety, fragmentation pathways can be confidently elucidated. nih.govwvu.edu For instance, if a neutral loss from the unlabeled compound involves the N-phenylpropanamide group, the corresponding neutral loss from the deuterated analog will be 5 Daltons heavier. wvu.edu
This technique is particularly valuable for distinguishing between isobaric product ions—fragments that have the same nominal mass but different elemental compositions or structures. nih.govresearchgate.net Deuterium labeling can shift the mass of one isobar while leaving another unchanged, allowing them to be resolved and identified. nih.gov For example, in the study of fentanyl, the major product ion at m/z 188 is formed by the neutral loss of N-phenylpropanamide. researchgate.net Using fentanyl-d5 (which contains the this compound moiety), researchers confirmed this pathway and identified other isobaric fragments by observing both shifted and un-shifted product ions. nih.govwvu.edu
Table 3: Example of Neutral Loss and Product Ion Analysis using Deuterium Labeling
| Compound | Precursor Ion (m/z) | Key Product Ion (m/z) | Observed Neutral Loss (Da) | Interpretation |
|---|---|---|---|---|
| Fentanyl | 337 | 188 | 149 | Loss of N-Phenylpropanamide researchgate.net |
| Fentanyl-d5 | 342 | 188 | 154 | Loss of this compound wvu.edu |
Multistage mass spectrometry (MSn) takes fragmentation analysis a step further by isolating a product ion from an MS/MS experiment and subjecting it to another round of fragmentation (MS3), a process that can be repeated multiple times. nih.govresearchgate.net This technique is instrumental for detailed structural confirmation and for establishing connectivity between different parts of a molecule. nih.gov
When applied to compounds labeled with this compound, MSn experiments provide unambiguous evidence for fragmentation sequences. nih.govwvu.edu By tracking the deuterated label through successive fragmentation steps (MS2, MS3, etc.), researchers can piece together complex fragmentation cascades. wvu.edu For example, MS3 analysis of a deuterated product ion can confirm which part of the parent molecule it originated from. This approach was used to show that the intermediate product ion at m/z 221 from fentanyl-d5 fragments into ions at m/z 193, 165, and 137, confirming fragmentation pathways that were otherwise ambiguous. wvu.edu The ability to perform these detailed MSn experiments provides a high degree of confidence in structural assignments and the elucidation of fragmentation mechanisms. nih.govresearchgate.net
Role in NMR Spectroscopy for Structural Dynamics and Solvent Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the detailed characterization of the structure, dynamics, and interactions of molecules in solution. nih.govnih.gov Within this field, the strategic use of isotope-labeled compounds is a cornerstone for simplifying complex spectra and extracting nuanced information that would otherwise be inaccessible. This compound, which features a deuterated phenyl ring, is an example of such a tool. The substitution of protons with deuterium atoms provides a powerful probe for investigating molecular behavior. This section will explore the role of deuterium labeling, as exemplified by this compound and its isotopologues, in studying structural dynamics and solvent interactions through its effects on NMR parameters and its utility in hydrogen-deuterium exchange experiments.
Deuterium Effects on Chemical Shifts and Coupling Constants
The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) introduces subtle perturbations in the local electronic environment of a molecule. These perturbations, though small, result in measurable changes in the chemical shifts of nearby nuclei, an effect known as a deuterium isotope shift. nih.govhuji.ac.il These shifts are a direct consequence of the mass difference between the isotopes, which alters the vibrational energy levels and average bond lengths. nih.gov
Isotope shifts are typically denoted by the nomenclature ⁿΔX(D) , where 'X' is the observed nucleus, 'n' is the number of bonds separating nucleus X from the deuterium atom, and '(D)' indicates that deuterium is the heavier isotope. nih.gov
One-Bond Isotope Effects (¹ΔX(D)) : The largest isotope effects are observed across a single bond. For an amide deuterated at the nitrogen (N-D), the effect on the ¹⁵N chemical shift, or ¹Δ¹⁵N(D), is particularly informative. This shift is sensitive to factors like hydrogen bonding and the local molecular conformation. nih.gov Deuterium substitution generally leads to increased shielding (an upfield shift) of the directly attached nucleus. nih.govscispace.com
Two-Bond Isotope Effects (²ΔX(D)) : The effect on a nucleus two bonds away, such as the carbonyl carbon in an amide system (²ΔC'(ND)), is also significant. In proteins, these two-bond shifts have been correlated with backbone conformation. nih.gov The magnitude of these shifts typically falls in the range of 0.1 ppm. huji.ac.il
Long-Range Isotope Effects (ⁿΔX(D) for n > 2) : Isotope effects can also be observed over three, four, or even more bonds. These effects are generally smaller and their magnitude can be highly dependent on the molecule's conformation, particularly the dihedral angles along the bond path. nih.govhuji.ac.ilnih.gov Four-bond isotope shifts have been shown to correlate with torsional angles. nih.gov
The following table summarizes the typical magnitudes of deuterium isotope shifts observed in organic molecules.
| Isotope Shift Type | Nucleus Affected (Example) | Typical Magnitude (ppm) | Influencing Factors |
| One-Bond (¹Δ) | ¹⁵N in an N-D amide | 0.2 - 1.5 | Hydrogen Bonding, Conformation huji.ac.ilnih.gov |
| Two-Bond (²Δ) | ¹³C=O in an N-D amide | ~0.1 | Conformation nih.govhuji.ac.il |
| Three-Bond (³Δ) | ¹³Cα in an N-D amide | -0.02 to 0.07 | Torsion Angle huji.ac.il |
| Long-Range (ⁿΔ, n≥4) | Various | < 0.01 (can be larger) | Hydrogen Bonding, Steric Hindrance huji.ac.ilnih.gov |
Deuterium substitution also impacts nuclear spin-spin coupling constants (J-couplings). The magnitude of a J-coupling is dependent on the gyromagnetic ratios of the coupled nuclei. Since the gyromagnetic ratio of deuterium is about 6.5 times smaller than that of a proton, a one-bond ¹⁵N-¹H coupling (¹JNH) will be significantly larger than the corresponding ¹⁵N-²H coupling (¹JND). Secondary isotope effects can also cause small changes in coupling constants between other nuclei in the molecule. stemwomen.org
Hydrogen/Deuterium Exchange (HDX) Kinetics in Amide Systems
Hydrogen/Deuterium Exchange (HDX) is a powerful technique used to study the solvent accessibility and conformational dynamics of molecules containing labile protons, such as the amide proton in N-Phenylpropanamide. nih.govnih.gov When a molecule with an N-H group is placed in a deuterated solvent like deuterium oxide (D₂O), the amide proton can exchange with a deuteron from the solvent. The rate of this exchange provides valuable insight into the molecule's structure and its interaction with the solvent. glennmasson.comstanford.edu
The intrinsic exchange rate is highly dependent on pH and temperature, exhibiting both acid and base catalysis. glennmasson.com The rate is at its minimum around pH 3.0. glennmasson.com By monitoring the disappearance of the N-H signal in the NMR spectrum over time, one can directly measure the exchange rate. A slow exchange rate implies that the amide proton is protected from the solvent, perhaps due to its involvement in a stable intramolecular hydrogen bond or being located in a sterically hindered environment. Conversely, a rapid exchange rate indicates high solvent accessibility.
HDX experiments, whether monitored by NMR or mass spectrometry, provide a dynamic map of the molecule, highlighting regions that are flexible and solvent-exposed versus those that are stable and buried. nih.govnih.gov
The table below outlines key factors that influence the rate of hydrogen-deuterium exchange for an amide proton.
| Factor | Effect on Exchange Rate | Rationale |
| Solvent Accessibility | Higher accessibility increases the rate | The proton must be in contact with the deuterated solvent to exchange. stanford.edu |
| Hydrogen Bonding | Involvement in H-bonding decreases the rate | Energy is required to break the hydrogen bond, slowing the opening rate. nih.gov |
| pH | Catalyzed by acid and base; slowest at ~pH 3 | The chemical exchange step is subject to specific acid and base catalysis. glennmasson.com |
| Temperature | Higher temperature increases the rate | Provides energy to overcome activation barriers for conformational opening and chemical exchange. |
| Steric Hindrance | Increased hindrance decreases the rate | The local environment can physically block access of solvent molecules. |
Mechanistic and Kinetic Investigations Employing N Phenylpropanamide D5
Elucidation of Organic Reaction Pathways through Isotopic Labeling Studies
Isotopic labeling is a fundamental technique used to trace the fate of atoms or molecular fragments through a chemical reaction. scripps.edu By replacing specific hydrogen atoms with deuterium (B1214612) in a reactant like N-phenylpropanamide, scientists can follow the deuterated phenyl group through various transformations. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical methods used to identify the location of the deuterium label in the products, providing unambiguous evidence for proposed reaction pathways. nih.govresearchgate.net
For instance, in rearrangement or substitution reactions involving the phenyl ring of an amide, N-phenylpropanamide-d5 can help determine whether a specific C-H bond is broken or if the ring migrates as an intact unit. If the deuterium labels remain in their original positions on the phenyl ring of the product, it suggests the reaction proceeds without breaking these bonds. Conversely, the scrambling or loss of deuterium can indicate the involvement of intermediates where the aromaticity is temporarily disrupted or specific C-D bonds are cleaved. This method provides direct insight into molecular structures and the mechanisms of chemical rearrangements. researchgate.net
Determination of Kinetic Isotope Effects (KIEs) in Amide Reactivity
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a sensitive probe for understanding the rate-determining step of a reaction and the nature of the transition state. libretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). The mass difference between hydrogen and deuterium is proportionally large, making deuterium KIEs particularly significant and informative. libretexts.org
Primary and Secondary Deuterium Kinetic Isotope Effects
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For a reaction involving the cleavage of a C-H bond on the phenyl ring of N-phenylpropanamide, substituting hydrogen with deuterium (as in this compound) would lead to a significantly slower reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. princeton.edu Typical primary KIEs for C-H bond cleavage (kH/kD) are in the range of 6 to 10. wikipedia.org
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu In reactions involving this compound where the chemistry occurs at the amide group rather than the phenyl ring, any observed KIE would be secondary. These effects are generally much smaller than PKIEs, with typical values for kH/kD ranging from 0.8 to 1.4. wikipedia.orgprinceton.edu SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to a change in hybridization of an adjacent atom. princeton.edu For example, a change in the geometry around the amide nitrogen could alter the vibrational frequencies of the C-D bonds on the nearby phenyl ring, resulting in a measurable SKIE.
| Kinetic Isotope Effect (KIE) Type | Description | Typical kH/kD Value |
|---|---|---|
| Primary (PKIE) | Observed when the bond to the isotope is broken/formed in the rate-determining step. | ~6-10 |
| Secondary (SKIE) | Observed when the bond to the isotope is not broken/formed but is near the reaction center. | ~0.8-1.4 |
Temperature Dependence of Kinetic Isotope Effects
Studying the effect of temperature on the KIE provides deeper mechanistic insights, particularly regarding quantum mechanical tunneling. nih.gov In classical transition state theory, the difference in activation energy (ΔEa = EaD – EaH) is related to the differences in zero-point energies of the C-H and C-D bonds. nih.gov For many reactions, the KIE decreases as temperature increases. However, in reactions where quantum tunneling plays a significant role, the temperature dependence of the KIE can be anomalous. rsc.org For instance, a KIE that is largely independent of temperature can be an indicator of H-tunneling, especially in enzyme-catalyzed reactions. nih.govnih.gov Investigating the temperature dependence of KIEs in reactions of this compound can thus help to distinguish between classical transition state pathways and those involving quantum tunneling. rsc.org
Investigation of Deuterium Exchange Mechanisms in Chemical and Biochemical Model Systems
This compound can be used to study hydrogen-deuterium (H-D) exchange mechanisms. Amide protons, for example, can exchange with deuterium from a solvent like D₂O. While the phenyl deuterons in this compound are not readily exchangeable under normal conditions, they can be used as stable internal markers. In studies focusing on the exchange of the more labile amide N-H proton, the deuterated phenyl group ensures that any mass changes observed are due to the intended exchange at the nitrogen and not elsewhere.
In more complex systems, such as proteins or enzyme models, deuterated substrates are used in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments. nih.gov These experiments reveal information about the structure and dynamics of molecules by measuring the rate at which amide protons exchange with solvent deuterium. nih.gov A deuterated standard like this compound could be used to calibrate or serve as a non-exchanging control in such experiments, helping to quantify the degree of deuterium incorporation into a protein or other biomolecule.
Tracing Molecular Transformations in Chemically Catalyzed and Enzyme-Mediated Processes (non-clinical focus)
In both chemical and enzymatic catalysis, this compound acts as a tracer to map the journey of the substrate into products. The deuterium-labeled phenyl group is a silent reporter that can be tracked throughout a catalytic cycle. For example, in a palladium-catalyzed cross-coupling reaction where N-phenylpropanamide is a substrate, using the deuterated version can confirm that the phenylamide group is transferred intact.
In enzyme-mediated reactions, such as those catalyzed by cytochrome P450, isotopic labeling helps to determine the precise mechanism of action. researchgate.net For instance, intramolecular KIEs can be measured using substrates that contain both CH₃ and CD₃ groups. researchgate.net While this compound has its label on the stable phenyl ring, it can be used in conjunction with other labeled substrates to build a comprehensive picture of an enzymatic process. By analyzing the product distribution and the position of the deuterium label, researchers can deduce the nature of enzymatic intermediates and transition states, helping to differentiate between proposed catalytic mechanisms like hydrogen atom abstraction or electron transfer. researchgate.net
Computational and Theoretical Studies of N Phenylpropanamide D5
Quantum Chemical Calculations of Electronic and Vibrational Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. uobaghdad.edu.iqnih.gov These calculations solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, energy, and how it vibrates. uobaghdad.edu.iq
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules the size of N-Phenylpropanamide-d5. arxiv.org One of the primary applications of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.netarxiv.orgresearchgate.net
By mapping the energy of the molecule as a function of specific dihedral angles (e.g., rotation around the amide bond or the phenyl-nitrogen bond), DFT can be used to construct a potential energy surface. This "energy landscape" reveals the different stable conformations (local minima) of the molecule and the energy barriers (transition states) that separate them.
Table 1: Predicted Structural Parameters of this compound using DFT
| Parameter | Predicted Value | Description |
|---|---|---|
| C=O Bond Length | ~1.23 Å | Carbonyl bond of the amide group. |
| C-N Bond Length | ~1.36 Å | Amide bond. |
| N-C (phenyl) Bond Length | ~1.42 Å | Bond connecting the nitrogen to the deuterated phenyl ring. |
| C-D (aromatic) Bond Length | ~1.08 Å | Average bond length for carbon-deuterium on the phenyl ring. |
| O=C-N Bond Angle | ~122° | Angle within the amide plane. |
Note: These values are estimations based on typical DFT calculations for similar amide molecules. Actual values would depend on the specific functional and basis set used.
A significant application of computational chemistry for this compound is the prediction of how deuterium (B1214612) labeling affects its spectroscopic properties. researchgate.net
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is particularly sensitive to isotopic substitution. The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing five hydrogen atoms (mass ≈ 1 amu) on the phenyl ring with five deuterium atoms (mass ≈ 2 amu) significantly alters the vibrational frequencies associated with the phenyl group. nih.gov
C-D Stretching: The C-H stretching vibrations of an aromatic ring typically appear in the 3100-3000 cm⁻¹ region of an IR spectrum. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are predicted to shift to a much lower frequency, approximately 2300-2200 cm⁻¹.
C-D Bending: Similarly, the C-H bending (in-plane and out-of-plane) modes, which appear in the 1500-600 cm⁻¹ range, will also shift to lower wavenumbers upon deuteration. DFT calculations can predict the entire IR and Raman spectra, allowing for a direct comparison with experimental data and aiding in the assignment of specific vibrational modes. researchgate.netfigshare.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling also impacts NMR spectra.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons would be absent.
¹³C NMR: The ¹³C NMR spectrum would show changes in the signals for the deuterated carbon atoms. The resonance of a carbon atom bonded to deuterium (C-D) appears at a slightly upfield (lower ppm) chemical shift compared to a carbon bonded to hydrogen (C-H). Furthermore, the signal for a C-D carbon will be split into a multiplet (typically a 1:1:1 triplet) due to coupling with the deuterium nucleus (which has a spin I=1).
²H NMR: A deuterium (²H) NMR spectrum could be acquired, which would show a signal in the aromatic region, confirming the position of the deuterium labels.
Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict NMR chemical shifts and coupling constants, providing a theoretical framework for interpreting experimental spectra. fu-berlin.de
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govfrontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). dovepress.combiorxiv.orgacademie-sciences.fr
For this compound, MD simulations can be used to:
Explore Conformational Space: Track the rotation around single bonds to identify the most populated conformations and the timescale of transitions between them. biorxiv.orgnih.gov This is crucial for understanding the flexibility of the molecule.
Analyze Intermolecular Interactions: In a simulation box containing multiple molecules and a solvent, MD can reveal how this compound molecules interact with each other and with the solvent. This includes the formation and breaking of hydrogen bonds involving the amide N-H and C=O groups. dovepress.com
Solvation Effects: MD simulations can model how solvent molecules (like water or an organic solvent) arrange themselves around the solute, providing a detailed picture of the solvation shell.
The d5-labeling is not expected to drastically alter the conformational dynamics compared to the non-labeled compound, but it can subtly influence the strength of non-covalent interactions like van der Waals forces.
In Silico Modeling of Kinetic Isotope Effects and Transition State Structures
Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. The study of KIEs is a powerful tool for elucidating reaction mechanisms. Computational modeling is instrumental in predicting and interpreting these effects.
If this compound were to undergo a reaction involving the breaking of one of the C-D bonds on the phenyl ring (e.g., electrophilic aromatic substitution), a primary KIE would be expected. Because a C-D bond is stronger and vibrates at a lower zero-point energy than a C-H bond, reactions that involve breaking this bond are typically slower.
Computational methods can model this phenomenon by:
Locating Transition State Structures: Using quantum chemical methods, the exact geometry and energy of the transition state for a given reaction can be calculated. nih.gov The transition state is the highest energy point along the reaction coordinate.
Calculating Vibrational Frequencies: By calculating the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated species, the zero-point energies can be determined. The difference in the activation energy due to the differing zero-point energies of the C-D and C-H bonds gives a theoretical value for the KIE.
These in silico models allow researchers to test mechanistic hypotheses and understand the role of specific bonds in the rate-determining step of a reaction.
Development of Computational Models for Deuterium Labeling Strategies and Reaction Pathway Prediction
Computational chemistry is increasingly used not only to analyze molecules but also to design their synthesis. Predicting viable reaction pathways and optimizing conditions can be aided by computational models. nih.govnih.govarxiv.org
For a molecule like this compound, computational tools can assist in:
Predicting Reaction Pathways: Algorithms can explore potential reaction pathways for the synthesis of the target molecule. chemrxiv.org For instance, they could be used to evaluate different methods for deuterating the phenyl ring, predicting potential side products and reaction barriers.
Designing Labeling Strategies: Computational models can help devise the most efficient synthetic route for introducing deuterium atoms at specific positions. This involves calculating the energetics of different intermediates and transition states in potential synthetic steps. For this compound, this might involve modeling the deuteration of aniline (B41778) or benzene-d6 (B120219) followed by subsequent acylation reactions.
By combining quantum mechanics with machine learning and algorithmic reaction exploration, computational chemistry provides a predictive framework that can accelerate the development and synthesis of isotopically labeled compounds. arxiv.org
Methodological Advancements and Future Directions in Research on Deuterated Amides
Innovations in Isotopic Labeling Technologies for Complex Organic Molecules
The synthesis of isotopically labeled complex organic molecules, such as N-Phenylpropanamide-d5, has been significantly propelled by innovations in labeling technologies. musechem.com These advanced methods offer greater efficiency, selectivity, and applicability to complex structures, moving beyond traditional approaches that often required harsh conditions. musechem.comdigitellinc.com
A prominent area of advancement is the use of catalysis. Transition metal catalysts are employed for the direct hydrogen isotope exchange (HIE) of amides and other aromatic molecules, allowing for selective deuterium (B1214612) incorporation often directed by a carbonyl group. researchgate.net For instance, manganese-pincer complexes have been shown to effectively catalyze the α-deuteration of nitriles to form α-deuterated amides. acs.org Beyond transition metals, simple alkali-metal bases, including heavy alkali metal amides, have emerged as practical catalysts for directed HIE, expanding the scope to include substrates that were previously challenging. researchgate.netacs.org These catalytic systems can operate under mild conditions, show broad functional-group tolerance, and provide high levels of deuterium incorporation. digitellinc.comresearchgate.net
The development of novel synthetic strategies has also been crucial. Methods like base-promoted dynamic amide exchange, including transamidation and amide metathesis, provide direct and efficient routes for isotope labeling. nih.gov Furthermore, electrochemical methods are being explored for the deuteration of amides and other carbonyl compounds without the need for catalysts or external reductants. researchgate.net The evolution of flow chemistry offers precise control over reaction parameters, enhancing safety and improving yields for isotope-labeling reactions. x-chemrx.com Additionally, enzymatic synthesis is a powerful tool for selectively incorporating deuterium into specific sites of organic molecules. simsonpharma.com These late-stage functionalization techniques are particularly valuable as they allow for the introduction of an isotopic label at the final steps of a synthesis, maximizing the yield of the desired enriched compound. x-chemrx.comnih.gov
Development of Novel Spectrometric Techniques for Deuterium Detection and Quantification
The accurate detection and quantification of deuterium are essential for the application of labeled compounds like this compound. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques, and both have seen significant advancements. researchgate.net
In mass spectrometry, hydrogen/deuterium exchange mass spectrometry (HDX-MS) has become a widespread tool for structural analysis. nih.gov By monitoring the exchange of backbone amide protons for deuterium, HDX-MS provides information on the higher-order structure and dynamics of proteins. nih.gov The sensitivity of MS makes it invaluable for tracking deuterated compounds used as internal standards or for studying metabolic pathways. thalesnano.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR, is a powerful, non-destructive method for directly observing deuterium atoms. simsonpharma.comwikipedia.org It can verify the effectiveness of deuteration and provide detailed information about molecular structure and dynamics in both liquid and solid states. thalesnano.comwikipedia.org Although ²H NMR can be limited by the low natural abundance of deuterium (0.016%), this is overcome by using enriched samples. wikipedia.org High-field solid-state ²H NMR has proven successful for measuring chemical shifts and assessing the dynamics of different functional groups. nih.gov For precise quantification, methods like the Electronic REference To access In vivo Concentrations (ERETIC) have been developed. This technique uses an electronically generated signal as a reference, which minimizes sample preparation and reduces experiment duration for determining site-specific deuterium-to-hydrogen ratios. researchgate.netacs.org
Other spectrometric techniques also play a role. Fourier-transform infrared (FTIR) spectroscopy, for example, can be used for the in-situ determination of deuterium content by analyzing the specific absorption band of the carbon-deuterium bond. rsc.orgrsc.orgmdpi.com
Interactive Data Table: Spectrometric Techniques for Deuterium Analysis
| Technique | Principle of Operation | Application in Deuterium Analysis | Key Advancements |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Used to track deuterated compounds and quantify isotopic enrichment. thalesnano.com | Development of Hydrogen/Deuterium Exchange (HDX-MS) for studying protein conformation and dynamics. nih.gov |
| Deuterium NMR (²H NMR) | Directly detects the NMR signal from deuterium nuclei. | Verifies deuteration sites, quantifies enrichment, and studies molecular dynamics. thalesnano.comwikipedia.org | High-field magnets and quantitative methods like ERETIC for improved sensitivity and accuracy. nih.govacs.org |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | In-situ quantification of deuterium by detecting C-D bond vibrational frequencies. rsc.orgmdpi.com | Portable spectrometers enabling on-line, in-situ field measurements. rsc.org |
Emerging Applications of Deuterated Amides in Chemical Sensor Development and Materials Science
The unique properties of deuterated amides are being leveraged in fields beyond traditional tracer studies, notably in materials science and chemical sensor development. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference leads to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed more slowly. isotope.comirisotope.com
In materials science, this KIE is exploited to enhance the stability and lifetime of organic electronic devices. deutramed.com Specifically, in organic light-emitting diodes (OLEDs), deuteration of the organic materials, particularly the blue light-emitting components which tend to degrade fastest, can significantly slow chemical degradation pathways. isotope.comirisotope.com This leads to a longer operational lifetime for OLED displays, allowing them to run brighter and more efficiently. isotope.comoled-info.com Research has shown that replacing specific C-H bonds with C-D bonds in host materials can increase device lifetime by a factor of five or more without losing efficiency. semanticscholar.org This "deuterium effect" is also being applied to improve the lifecycle of semiconductors and the light transmission in fibre-optic cables. isowater.com
While direct applications of this compound in chemical sensors are still an emerging area, the underlying principles of the KIE are applicable. The change in vibrational frequency and bond strength upon deuteration can influence intermolecular interactions. This can be harnessed to develop sensors where the interaction with an analyte is altered by the presence of deuterium, leading to a detectable signal. Furthermore, the distinct vibrational signature of the C-D bond allows it to be used as a site-specific probe in techniques like vibrational spectroscopy to study protein structure and hydrogen bonding. huji.ac.il
Future Perspectives on the Role of this compound in Driving Chemical Discovery and Methodological Evolution
This compound, as a representative deuterated amide, is positioned to be a significant tool in future chemical and pharmaceutical research. The growing global market for deuterated compounds underscores their increasing importance. dataintelo.comcongruencemarketinsights.com Continued advancements in cost-effective and selective synthesis methods will make these molecules more accessible for a broader range of applications. simsonpharma.comwiseguyreports.com
In pharmaceutical development, the "deuterium effect" is a key strategy for creating next-generation drugs. By selectively replacing hydrogen with deuterium at sites of metabolic action, the metabolic stability of a drug can be improved. musechem.comprinceton.edu This can lead to a longer drug half-life, potentially reduced toxicity, and an enhanced therapeutic profile. dataintelo.commusechem.com As our understanding of drug metabolism deepens, deuterated compounds will be crucial for designing safer and more effective therapeutics. musechem.com
Deuterated molecules will remain indispensable for elucidating reaction mechanisms. thalesnano.comprinceton.edu The kinetic isotope effect provides invaluable information that helps chemists understand reaction pathways and optimize new synthetic methodologies. dataintelo.com The ongoing development of more sophisticated analytical techniques, such as advanced NMR and mass spectrometry, will allow researchers to extract even more detailed information from isotope-labeling studies. congruencemarketinsights.com
Q & A
Q. Q1. How is the structural characterization of N-Phenylpropanamide-d5 validated in analytical chemistry?
Methodological Answer: Structural validation requires orthogonal techniques:
- Nuclear Magnetic Resonance (NMR): Confirm deuterium incorporation at specific positions (e.g., benzylic or methyl groups) via -NMR signal suppression and -NMR analysis .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 181.1 (unlabeled: 176.1) and isotopic purity (>98% deuterium enrichment) .
- Infrared Spectroscopy (IR): Compare carbonyl (C=O) stretching frequencies (1680–1700 cm) with unlabeled analogs to rule out isotopic effects on functional groups .
Q. Q2. What is the role of this compound as an internal standard in fentanyl metabolite analysis?
Methodological Answer: Deuterated analogs like this compound are used to:
- Correct for matrix effects in biological samples (e.g., plasma, urine) via co-elution with target analytes in LC-MS/MS .
- Minimize ion suppression/enhancement by matching ionization efficiency with unlabeled analytes .
- Validate extraction recovery rates (e.g., solid-phase extraction) through spiked pre- and post-extraction samples .
Advanced Research Questions
Q. Q3. How can researchers optimize LC-MS/MS parameters for quantifying trace levels of this compound in complex matrices?
Methodological Answer: Optimization involves:
- Ion Source Parameters: Adjust capillary voltage (3–4 kV) and desolvation temperature (400–500°C) to enhance ionization of the deuterated compound without fragmentation .
- Collision Energy Tuning: Use collision-induced dissociation (CID) to identify dominant product ions (e.g., m/z 105.1 for the phenyl fragment) and minimize interference from matrix components .
- Column Selection: Employ C18 columns with 1.7 µm particle size for baseline separation of isotopic analogs (resolution >1.5) to prevent cross-talk .
Q. Q4. What strategies resolve contradictions in isotopic purity data for this compound across laboratories?
Methodological Answer: Discrepancies arise from:
- Synthetic Batch Variability: Compare certificates of analysis (CoA) from suppliers using orthogonal methods (e.g., qNMR vs. LC-MS) .
- Degradation During Storage: Test stability under varying conditions (e.g., -20°C vs. room temperature) via accelerated stability studies (40°C/75% RH for 6 months) .
- Inter-laboratory Calibration: Use traceable reference materials (e.g., NIST-certified standards) to harmonize quantification protocols .
Q. Q5. How do researchers address isotopic interference when using this compound in high-throughput metabolomics?
Methodological Answer: Mitigation strategies include:
- High-Resolution Mass Spectrometry (HRMS): Set resolving power >30,000 to distinguish -natural abundance from deuterium isotopes .
- Chromatographic Deconvolution: Extend gradient elution times (e.g., 15–20 min) to separate co-eluting isotopic analogs .
- Computational Corrections: Apply software tools (e.g., XCMS, Skyline) to subtract background signals from unlabeled contaminants .
Methodological and Ethical Considerations
Q. Q6. What experimental designs ensure reproducibility in studies using this compound?
Methodological Answer: Follow PICOT framework for rigor:
- Population (P): Define sample matrices (e.g., human serum, synthetic mixtures).
- Intervention (I): Standardize spiking concentrations (e.g., 1–100 ng/mL).
- Comparison (C): Include unlabeled N-Phenylpropanamide and structurally similar deuterated analogs.
- Outcome (O): Report recovery rates (target: 85–115%) and precision (%RSD <15%) .
Q. Q7. What ethical protocols apply to human studies involving this compound?
Methodological Answer:
- Institutional Review Board (IRB) Approval: Disclose deuterated compound use in informed consent forms, emphasizing non-therapeutic intent .
- Safety Protocols: Adopt PPE (gloves, lab coats) and fume hoods to prevent dermal exposure, referencing SDS guidelines for handling crystalline solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
